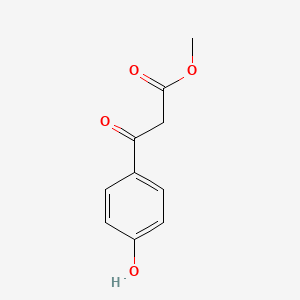

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOFEVHSVUBEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333499 | |

| Record name | Methyl (4-Hydroxybenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32066-29-8 | |

| Record name | Methyl (4-Hydroxybenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural determination of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods. It delves into the scientific rationale behind the analytical strategy, emphasizing a self-validating system where each piece of data corroborates the others to build an unshakeable structural assignment.

The structure , a phenolic β-keto ester, presents a noteworthy feature: keto-enol tautomerism. This equilibrium is a critical consideration and will be a central theme in our Nuclear Magnetic Resonance (NMR) analysis, as it directly influences the spectral output. Our approach is systematic, beginning with the foundational molecular formula and progressively mapping the molecule's functional groups and atomic connectivity.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Core Insight: Before assembling the structural puzzle, we must identify all the pieces. High-Resolution Mass Spectrometry (HRMS) is the definitive starting point, as it provides the exact mass of the molecule with high precision, allowing for the calculation of a unique elemental formula.

The molecular formula yields the Degree of Unsaturation (DoU), an initial and crucial clue to the number of rings and/or π-bonds present. For a formula CₐHₑNₒOₙXₑ (where X is a halogen), the DoU is calculated as:

DoU = a - (b/2) + (d/2) + 1

For our target molecule, C₁₀H₁₀O₄, the DoU is 6. This value immediately suggests an aromatic ring (DoU = 4) and two additional π-bonds, which we anticipate will be the two carbonyl groups (ketone and ester).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) is preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be run.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the monoisotopic mass of the molecular ion and use the instrument's software to generate a list of possible elemental compositions.

Data Presentation: Expected HRMS Results

| Ion Mode | Adduct | Theoretical m/z (C₁₀H₁₀O₄) | Observed m/z (Example) | Mass Error (ppm) |

| ESI+ | [M+H]⁺ | 195.0652 | 195.0650 | -1.0 |

| ESI- | [M-H]⁻ | 193.0506 | 193.0509 | +1.5 |

This high-accuracy data provides definitive confirmation of the elemental formula, C₁₀H₁₀O₄ , solidifying the foundation for further analysis.

Part 2: Functional Group Identification via Infrared Spectroscopy

Core Insight: Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and effective tool for identifying the key functional groups present.[1] It provides the "broad strokes" of the molecular structure, allowing us to confirm the presence of the hydroxyl, carbonyl, and aromatic moieties suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR stage.

-

Scan: Acquire the sample spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption frequencies and correlate them to specific functional group vibrations.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Strong, Broad | O-H Stretch (Phenolic) | The broadness is due to hydrogen bonding.[2] |

| 3100-3000 | Medium | C-H Stretch (Aromatic) | Characteristic of sp² C-H bonds in the benzene ring. |

| ~1735 | Strong, Sharp | C=O Stretch (Ester) | Typical frequency for a saturated methyl ester. |

| ~1680 | Strong, Sharp | C=O Stretch (Ketone) | Frequency is lowered from ~1715 cm⁻¹ due to conjugation with the aromatic ring. |

| 1610, 1515 | Medium-Strong | C=C Stretch (Aromatic) | Confirms the presence of the benzene ring. |

| ~1250, ~1170 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester and phenol C-O bonds. |

The FTIR spectrum provides compelling, direct evidence for the key functional components: a phenol, a conjugated ketone, an ester, and an aromatic ring.

Part 3: Mapping the Atomic Framework with NMR Spectroscopy

Core Insight: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For this compound, the analysis is particularly interesting due to the keto-enol tautomerism, which results in a mixture of two distinct species in solution, both of which are observable by NMR.

Caption: Keto-Enol equilibrium of the target molecule.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the phenolic -OH.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.

-

2D NMR Acquisition: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton spin coupling networks and a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation and Predicted Chemical Shifts

The presence of two tautomers means we will observe two sets of signals. The relative integration of these sets reflects the equilibrium ratio in the chosen solvent.

Data Presentation: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tautomer) | Rationale |

| ~10.1 | Broad s | 1H | Phenolic -OH | Deshielded proton, exchangeable. |

| ~7.85 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Keto) | Protons ortho to the electron-withdrawing acyl group are deshielded. |

| ~6.90 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (Keto) | Protons ortho to the electron-donating hydroxyl group are shielded. |

| ~4.15 | s | 2H | H-2 (Keto) | Methylene protons alpha to two carbonyls. |

| ~3.65 | s | 3H | H-4 (Keto) | Methyl ester protons. |

| ~12.5 | Broad s | 1H | Enolic -OH (Enol) | Intramolecular H-bonding makes this proton highly deshielded. |

| ~7.70 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Enol) | Aromatic protons in the enol form. |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (Enol) | Aromatic protons in the enol form. |

| ~6.10 | s | 1H | H-2 (Enol) | Vinylic proton of the enol. |

| ~3.60 | s | 3H | H-4 (Enol) | Methyl ester protons in the enol form. |

Signals corresponding to the minor enol tautomer are italicized.

Data Presentation: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | DEPT-135 | Assignment (Tautomer) | Rationale |

| ~192.0 | C | C-3 (Keto) | Ketone carbonyl carbon. |

| ~168.0 | C | C-1 (Keto) | Ester carbonyl carbon. |

| ~162.0 | C | C-4' (Keto) | Aromatic carbon bearing the -OH group. |

| ~131.0 | CH | C-2', C-6' (Keto) | Aromatic carbons ortho to the acyl group. |

| ~125.0 | C | C-1' (Keto) | Aromatic carbon attached to the acyl group. |

| ~115.5 | CH | C-3', C-5' (Keto) | Aromatic carbons ortho to the -OH group. |

| ~52.0 | CH₃ | C-4 (Keto) | Methyl ester carbon. |

| ~45.0 | CH₂ | C-2 (Keto) | Methylene carbon. |

| ~175.0 | C | C-3 (Enol) | Enolic carbon bonded to oxygen. |

| ~167.5 | C | C-1 (Enol) | Ester carbonyl (conjugated). |

| ~90.0 | CH | C-2 (Enol) | Vinylic carbon of the enol. |

Signals for the enol tautomer are italicized. Aromatic signals for the enol form will be similar to the keto form and are omitted for brevity.

2D NMR: The Definitive Proof of Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. The HMBC experiment is the cornerstone of this process, providing a self-validating map of the molecular skeleton.

Sources

An In-Depth Technical Guide to Methyl (4-Hydroxybenzoyl)acetate (CAS 32066-29-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Versatile Intermediate

Methyl (4-Hydroxybenzoyl)acetate, registered under CAS number 32066-29-8, presents itself as a chemical entity of significant interest within the realms of pharmaceutical synthesis and broader organic chemistry. Its bifunctional nature, possessing both a phenolic hydroxyl group and a β-ketoester moiety, positions it as a valuable precursor for the construction of more complex molecular architectures. This guide is intended to provide a comprehensive overview of its chemical properties, synthesis, and reactivity, drawing upon available technical data and contextualizing its role in modern chemical research. It is important to note that while this compound is commercially available and utilized in synthesis, detailed public spectroscopic and reactivity data are not abundant. Therefore, this guide will also leverage information on structurally related compounds to provide a holistic understanding for the research scientist.

Section 1: Core Chemical and Physical Properties

Methyl (4-Hydroxybenzoyl)acetate is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 32066-29-8 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 90 °C | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Synonyms | (4-Hydroxybenzoyl)acetic Acid Methyl Ester, 3-(4-Hydroxyphenyl)-3-oxopropionic Acid Methyl Ester, Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate |

Section 2: Synthesis and Handling

Synthetic Pathway Overview

Caption: A plausible synthetic workflow for Methyl (4-Hydroxybenzoyl)acetate.

Safe Handling and Storage

As a laboratory chemical, Methyl (4-Hydroxybenzoyl)acetate should be handled with standard safety precautions. It is classified as causing skin and eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Section 3: Spectroscopic Characterization (Projected)

Direct, publicly available spectroscopic data (NMR, IR, MS) for CAS 32066-29-8 is limited. However, based on its structure, the following characteristic signals can be anticipated. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Projected)

-

¹H NMR:

-

Aromatic protons of the 4-hydroxyphenyl group would appear as two doublets in the aromatic region (approx. 6.8-7.8 ppm).

-

A singlet for the methylene protons (-CH₂-) adjacent to the carbonyl groups (approx. 3.5-4.0 ppm).

-

A singlet for the methyl ester protons (-OCH₃) (approx. 3.7 ppm).

-

A broad singlet for the phenolic hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the two carbonyl carbons (ester and ketone).

-

Signals for the aromatic carbons, including the carbon bearing the hydroxyl group.

-

A signal for the methylene carbon.

-

A signal for the methyl ester carbon.

-

Infrared (IR) Spectroscopy (Projected)

The IR spectrum would be expected to show characteristic absorption bands for:

-

A broad O-H stretch from the phenolic hydroxyl group (approx. 3200-3600 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions.

-

Two C=O stretches for the ketone and ester carbonyl groups (typically in the range of 1650-1750 cm⁻¹).

-

C-O stretches.

-

Aromatic C=C bending vibrations.

Mass Spectrometry (MS) (Projected)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 194.18. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the cleavage of the bond between the carbonyl groups.

Section 4: Reactivity and Synthetic Applications

The utility of Methyl (4-Hydroxybenzoyl)acetate as a synthetic intermediate stems from the reactivity of its functional groups.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions, including:

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Acylation with acid chlorides or anhydrides to form esters.

-

O-alkylation: As a nucleophile in various coupling reactions.

Reactivity of the β-Ketoester Moiety

The β-ketoester functionality is highly versatile and can participate in a wide range of chemical transformations, making it a valuable tool in organic synthesis.

-

Keto-Enol Tautomerism: The methylene protons are acidic and can be deprotonated by a base to form an enolate, which is a key reactive intermediate.

-

Alkylation and Acylation: The enolate can be alkylated or acylated at the α-carbon.

-

Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated upon heating.

-

Condensation Reactions: It can serve as a substrate in various condensation reactions, such as the Knoevenagel and Claisen condensations.

Application in Heterocyclic Synthesis

One of the notable applications of β-ketoesters is in the synthesis of heterocyclic compounds. While specific protocols for CAS 32066-29-8 are not detailed in readily available literature, its structure is well-suited for reactions such as the Hantzsch pyridine synthesis or the Paal-Knorr furan and pyrrole syntheses.

Section 5: Potential Biological Activity

The biological activity of Methyl (4-Hydroxybenzoyl)acetate itself is not extensively documented. However, the 4-hydroxyphenyl moiety is a common feature in many biologically active molecules and natural products. For instance, compounds with similar structural motifs have been investigated for their antioxidant and potential anticancer properties.[3] Any biological activity would need to be determined through specific in vitro and in vivo studies.

Conclusion

Methyl (4-Hydroxybenzoyl)acetate (CAS 32066-29-8) is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. While a comprehensive public dataset of its spectroscopic and reactivity properties is not currently available, its structural features suggest a rich and predictable chemistry. This guide has aimed to provide a thorough overview based on available information and established chemical principles to assist researchers in its safe and effective utilization. It is imperative for scientists using this compound to conduct their own rigorous characterization and to explore its synthetic potential further.

References

- PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester.

- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.

- PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.

Sources

- 1. labproinc.com [labproinc.com]

- 2. Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Investigation of (4-Hydroxyphenyl)propanoates: A Case Study on Methyl 3-(4-hydroxyphenyl)propanoate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial investigations into the biological role of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate revealed a significant scarcity of available scientific literature. This technical guide, therefore, pivots to its close structural analogue, Methyl 3-(4-hydroxyphenyl)propanoate , a compound with a more extensively documented biological profile. The key structural difference is the absence of a ketone group at the third carbon in the propanoate, which has profound implications for its chemical properties and biological activity. This guide will provide a comprehensive overview of the known biological roles of Methyl 3-(4-hydroxyphenyl)propanoate and its derivatives, offering a foundational framework for researchers interested in this chemical scaffold.

Introduction: The (4-Hydroxyphenyl)propanoate Scaffold

The (4-hydroxyphenyl)propanoate scaffold is a recurring motif in natural products and synthetic compounds with diverse biological activities. Its simple yet versatile structure, featuring a phenolic ring and a propanoate side chain, allows for a wide range of chemical modifications, leading to compounds with applications in agriculture, pharmacology, and beyond.

Methyl 3-(4-hydroxyphenyl)propanoate (MHPP), a methyl ester of phloretic acid, has been identified as a naturally occurring compound in various plants, including Tragopogon orientalis and Sorghum bicolor[1]. While its own therapeutic applications are still under investigation, its derivatives have shown promise in several areas of drug discovery.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Biological Role |

| This compound | 32066-29-8 | C10H10O4 | 194.18 g/mol | Limited data available |

| Methyl 3-(4-hydroxyphenyl)propanoate | 5597-50-2 | C10H12O3 | 180.20 g/mol | Nitrification inhibitor, plant growth regulator[1] |

Known Biological Roles of Methyl 3-(4-hydroxyphenyl)propanoate

Nitrification Inhibition and Plant Growth Regulation

One of the most well-documented roles of MHPP is its function as a nitrification inhibitor.[1] Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the nitrogen cycle. However, in agricultural settings, the rapid conversion of ammonium-based fertilizers to nitrate can lead to nitrogen loss through leaching and denitrification, resulting in reduced fertilizer efficiency and environmental pollution.

MHPP, exuded from the roots of certain plants like sorghum, has been shown to inhibit this process, a phenomenon known as biological nitrification inhibition (BNI).[1] This activity helps to retain nitrogen in the soil in the form of ammonium, which is less mobile and more readily available to plants.

Furthermore, MHPP has been observed to modulate root system architecture by inhibiting primary root elongation and promoting the formation of lateral roots. This effect is believed to be mediated through interference with auxin signaling pathways.

Precursor for Compounds with Therapeutic Potential

The 4-hydroxyphenyl moiety is a common feature in many FDA-approved drugs and investigational compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. While MHPP itself may not be the active therapeutic agent, its core structure serves as a valuable starting point for the synthesis of novel drug candidates.

Investigating the Therapeutic Potential of (4-Hydroxyphenyl)propanoate Derivatives

Recent research has focused on synthesizing and evaluating derivatives of the (4-hydroxyphenyl)propanoic acid scaffold for various therapeutic applications.

Antimicrobial Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to exhibit structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[2]

Anticancer and Antioxidant Properties

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their potential as anticancer and antioxidant agents.[3] Certain compounds in this series were found to reduce the viability of A549 lung cancer cells and inhibit their migration in vitro.[3] Notably, some of these derivatives displayed favorable cytotoxicity profiles towards noncancerous cells, suggesting a degree of selectivity for cancer cells. The antioxidant properties of these compounds have also been demonstrated in assays such as the DPPH radical scavenging assay.[3]

Experimental Protocols

Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate

Two common methods for the synthesis of Methyl 3-(4-hydroxyphenyl)propanoate are presented below.

Method 1: Esterification of 3-(4-hydroxyphenyl)propionic acid [4]

-

Dissolve 17 g (0.1 mole) of 3-(4-hydroxyphenyl)propionic acid in 500 mL of methanol.

-

Add 2 mL of concentrated sulfuric acid to the solution.

-

Place the solution in a Soxhlet extractor charged with 3A molecular sieves.

-

Reflux the solution for 72 hours, exchanging the sieves every 24 hours.

-

Evaporate the reaction medium to an oil.

-

Dissolve the oil in 100 mL of toluene and extract with 3 x 100 mL of water.

-

Dry the toluene phase over magnesium sulfate, treat with activated charcoal, and evaporate to yield the final product.

Method 2: Hydrogenation of Methyl (E)-3-(4-hydroxyphenyl)acrylate [5]

-

Add 0.1 g of Pd/C to a solution of 1.0 g (5.6 mmol) of methyl (E)-3-(4-hydroxyphenyl)acrylate in 20 mL of ethanol.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.

-

Upon completion, filter the suspension through a diatomaceous earth pad.

-

Evaporate the filtrate to dryness under vacuum to obtain the product.

In Vitro Assay for Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of (4-hydroxyphenyl)propanoate) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Assay for Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

-

Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Visualizing Pathways and Workflows

Caption: Synthesis workflows for Methyl 3-(4-hydroxyphenyl)propanoate.

Caption: Workflow for the in vitro MTT anticancer assay.

Conclusion and Future Directions

While the biological role of this compound remains largely unexplored, its structural analogue, Methyl 3-(4-hydroxyphenyl)propanoate, and its derivatives present a promising area of research. The documented activities in plant biology and the emerging therapeutic potential in antimicrobial and anticancer applications highlight the value of the (4-hydroxyphenyl)propanoate scaffold.

Future research should aim to:

-

Elucidate the specific biological targets and mechanisms of action of MHPP and its derivatives.

-

Synthesize and screen a broader library of (4-hydroxyphenyl)propanoate derivatives to identify compounds with enhanced potency and selectivity.

-

Conduct in vivo studies to validate the therapeutic potential of promising lead compounds.

-

Investigate the biological activity of this compound to fill the current knowledge gap.

This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this intriguing class of compounds. The provided protocols and conceptual frameworks are designed to be adaptable and serve as a starting point for the development of novel and impactful scientific discoveries.

References

- PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate.

- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2295.

- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3186.

- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3186.

Sources

- 1. Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

Discovery and synthesis history of β-keto esters

An In-depth Technical Guide to the Discovery and Synthesis of β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-keto ester is a cornerstone functional group in the edifice of organic synthesis, prized for its versatile reactivity that stems from the acidic α-hydrogen nestled between two carbonyl groups. This guide offers a comprehensive exploration of the β-keto ester, from its initial discovery in the mid-19th century to its central role in modern synthetic chemistry and drug development. We will delve into the seminal synthetic methodologies, including the foundational Claisen condensation and the powerful acetoacetic ester synthesis, providing detailed mechanistic insights and field-proven protocols. Furthermore, this guide will touch upon modern advancements and the application of these vital intermediates in the creation of complex molecular architectures, particularly within the pharmaceutical industry.

A Historical Perspective: The Dawn of the β-Keto Ester

The story of the β-keto ester begins in the crucible of 19th-century organic chemistry. In 1863, the German chemist August Geuther, while investigating the reaction of sodium metal with ethyl acetate, serendipitously produced a novel substance.[1][2] This compound, initially termed "ethyl diacetic acid," was later identified as ethyl acetoacetate, the archetypal β-keto ester.[1]

Geuther's work was soon expanded upon by contemporaries like Edward Frankland and B. F. Duppa.[1] However, it was Johannes Wislicenus who, through his extensive research in the 1870s, began to unlock the synthetic potential of this new class of compounds.[3][4][5][6] Wislicenus meticulously studied the hydrolysis of acetoacetic ester, demonstrating that different conditions could lead to distinct products—ketones under acidic conditions and fatty acids under alkaline hydrolysis.[4] He also elucidated the stepwise alkylation of the α-carbon, laying the groundwork for what would become a powerful tool for carbon-carbon bond formation.[1][4]

This foundational period set the stage for the development of the first general and reliable method for β-keto ester synthesis, a reaction that would become synonymous with the field.

The Claisen Condensation: A Foundational Pillar of Synthesis

The definitive breakthrough in β-keto ester synthesis arrived in 1887 when Rainer Ludwig Claisen reported a general method for the condensation of two ester molecules in the presence of a strong base.[7][8][9][10] This reaction, now known as the Claisen condensation, remains a fundamental and widely taught method for forming carbon-carbon bonds.[11][12]

The Mechanism of the Claisen Condensation

The Claisen condensation is a nuanced, multi-step equilibrium process. Its success hinges on a critical final step that drives the reaction to completion. The mechanism proceeds as follows:

-

Enolate Formation: A strong base, typically an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, removes an acidic α-proton from an ester molecule.[7][13][14] This creates a resonance-stabilized enolate, which serves as the key nucleophile.[11][15]

-

Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate.[13][15]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group.[7][13] This step forms the β-keto ester product.

-

Irreversible Deprotonation (The Driving Force): The newly formed β-keto ester still possesses highly acidic protons on the α-carbon (pKa ≈ 11), situated between two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this α-carbon.[7][13][14] This final acid-base reaction forms a highly resonance-stabilized enolate anion and drives the entire equilibrium-controlled sequence forward, a principle articulated by Le Chatelier.[13][15]

-

Protonation: A final workup with aqueous acid neutralizes the base and protonates the enolate to yield the final β-keto ester product.[7]

It is a critical requirement that the starting ester possesses at least two α-hydrogens for the classic Claisen condensation to succeed. One is removed to form the nucleophilic enolate, and the second is removed in the final, thermodynamically favorable deprotonation step.[13][14]

Visualization of the Claisen Condensation Mechanism

Caption: The five-step mechanism of the Claisen condensation.

Variations: The Dieckmann Condensation

A significant intramolecular variant of the Claisen condensation was developed by the German chemist Walter Dieckmann in 1894.[16][17][18] The Dieckmann condensation involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[17][19][20] This reaction is particularly effective for forming sterically stable 5- and 6-membered rings.[16][18][19] The mechanism is analogous to the intermolecular Claisen, but the enolate and the electrophilic carbonyl are part of the same molecule.[16]

Experimental Protocol: Classic Synthesis of Ethyl Acetoacetate

This protocol describes the classic self-condensation of ethyl acetate using sodium ethoxide.

Materials:

-

Absolute Ethanol (anhydrous)

-

Sodium metal

-

Ethyl acetate (anhydrous)

-

Glacial acetic acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Reaction vessel with reflux condenser and drying tube

Procedure:

-

Preparation of Sodium Ethoxide: Carefully add clean sodium metal pieces to absolute ethanol in a reaction vessel under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Condensation: To the cooled sodium ethoxide solution, add anhydrous ethyl acetate dropwise with stirring. After the addition is complete, gently heat the mixture to reflux for 2-3 hours to drive the condensation.

-

Neutralization and Workup: Cool the reaction mixture in an ice bath. Cautiously add a mixture of glacial acetic acid and water to neutralize the excess base and protonate the enolate product.

-

Extraction: Transfer the mixture to a separatory funnel. Add a saturated sodium chloride solution to reduce the solubility of the ester in the aqueous layer. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent by rotary evaporation. The crude ethyl acetoacetate can then be purified by vacuum distillation.

The Acetoacetic Ester Synthesis: A Versatile Ketone Factory

The discovery of ethyl acetoacetate was not just the creation of a new compound, but the birth of a powerful synthetic intermediate. The acetoacetic ester synthesis is a classic method that transforms ethyl acetoacetate into a wide variety of α-substituted and α,α-disubstituted methyl ketones.[21][22][23]

Mechanism and Workflow

The synthesis leverages the acidity of the α-hydrogens and the chemical nature of the ester group, which can be removed after serving its activating purpose.[24]

-

Enolate Formation: A suitable base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate to form a stabilized enolate.[22][25]

-

Alkylation: The nucleophilic enolate is reacted with a primary or secondary alkyl halide in an SN2 reaction.[25] This step attaches the desired alkyl group to the α-carbon.[22] This step can be repeated with a different alkyl halide to create a disubstituted product.[21][22]

-

Hydrolysis and Decarboxylation: The alkylated β-keto ester is then heated with aqueous acid (saponification followed by acidification) or base.[22] This first hydrolyzes the ester to a β-keto acid intermediate.[24] Upon further heating, this intermediate readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final methyl ketone.[24][25]

Visualization of the Acetoacetic Ester Synthesis Workflow

Caption: The three key stages of the acetoacetic ester synthesis.

Expanding the Toolkit: Modern and Alternative Synthetic Routes

While the Claisen and acetoacetic ester syntheses are foundational, the modern chemist's toolkit contains numerous other methods for preparing β-keto esters and their derivatives.

The Carroll Rearrangement

The Carroll rearrangement , first reported in 1940, is a thermally-driven reaction that transforms β-keto allyl esters into γ,δ-unsaturated ketones via a decarboxylation process.[26][27][28] It is effectively a decarboxylative allylation and proceeds through a[21][21]-sigmatropic rearrangement, analogous to the Claisen rearrangement.[26][27] The reaction can also be catalyzed by palladium complexes under much milder conditions.[27]

Acylation of Ketone Enolates

A direct approach involves the C-acylation of pre-formed ketone enolates. While O-acylation can be a competing side reaction, careful selection of reagents and conditions can favor the desired C-acylation. Methods include reacting ketone enolates with reagents like ethyl chloroformate or dimethyl carbonate in the presence of strong bases.[29]

Palladium-Catalyzed Approaches

Modern organometallic chemistry has introduced elegant solutions. The Tsuji-Trost reaction, for example, can involve the palladium-catalyzed decarboxylative allylation of allyl β-keto carboxylates to form α-allyl ketones, proceeding through a π-allylpalladium enolate intermediate.[30]

| Method | Description | Key Features |

| Claisen Condensation | Base-catalyzed condensation of two ester molecules. | Forms β-keto esters; requires ≥2 α-hydrogens.[7][13] |

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester. | Forms cyclic β-keto esters (5- or 6-membered).[17][19] |

| Acetoacetic Ester Synthesis | Alkylation and subsequent decarboxylation of ethyl acetoacetate. | Synthesizes α-substituted methyl ketones.[22][24] |

| Carroll Rearrangement | Thermal or Pd-catalyzed rearrangement of β-keto allyl esters. | Forms γ,δ-unsaturated ketones.[26][27] |

| Direct Enolate Acylation | Acylation of a ketone enolate with an acylating agent. | Direct route but can have regioselectivity issues.[29] |

Applications in Drug Development and Complex Synthesis

The unique structural and electronic properties of β-keto esters make them invaluable building blocks in the synthesis of complex molecules, particularly pharmaceuticals.[31][32][33] Their ability to act as both nucleophiles (at the α-carbon) and electrophiles (at the carbonyl carbons) provides immense synthetic flexibility.

-

Heterocycle Synthesis: β-Keto esters are classic precursors for synthesizing a vast array of heterocyclic compounds, such as pyrazolones, which are known for their analgesic, anti-inflammatory, and antipyretic properties.[29]

-

Building Blocks for Natural Products: The transesterification of β-keto esters is a key step in the synthesis of complex natural products like paclitaxel and prunustatin A.[32]

-

Asymmetric Synthesis: Chiral β-keto esters can be used to introduce stereocenters, a critical requirement in modern drug design.[34]

The β-keto ester moiety is a recurring motif in medicinal chemistry, serving as a versatile handle for constructing the carbon skeletons of biologically active molecules.[35]

Conclusion

From a serendipitous discovery in the 19th century to a workhorse of modern organic synthesis, the journey of the β-keto ester is a testament to the power of fundamental chemical reactivity. The foundational reactions developed by Claisen, Wislicenus, and Dieckmann provided chemists with reliable tools for forging carbon-carbon bonds, enabling the construction of molecular complexity with precision and control. Today, these classic methods, augmented by modern catalytic approaches, ensure that the β-keto ester will remain an indispensable tool for researchers and scientists in their quest to design and create the molecules that shape our world, from novel materials to life-saving medicines.

References

- BYJU'S. (n.d.). Claisen Condensation Mechanism.

- Wikipedia. (n.d.). Claisen condensation.

- Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis.

- Wikipedia. (n.d.). Acetoacetic ester synthesis.

- Alfa Chemistry. (n.d.). Carroll Rearrangement.

- Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.

- Kiddle. (2025, October 17). Johannes Wislicenus Facts for Kids.

- Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.

- JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism.

- Wikipedia. (n.d.). Carroll rearrangement.

- JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.

- Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones).

- Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.

- Online Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.

- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.

- Grokipedia. (n.d.). Acetoacetic ester synthesis.

- Grokipedia. (n.d.). Dieckmann condensation.

- Homework.Study.com. (n.d.). Draw a stepwise mechanism for the Carroll rearrangement....

- chemeurope.com. (n.d.). Rainer Ludwig Claisen.

- Wikipedia. (n.d.). Rainer Ludwig Claisen.

- Science Info. (2023, August 27). Dieckmann Condensation: Mechanism, Applications, Limitations.

- UCLA – Chemistry and Biochemistry. (n.d.). Diastereoselectivity in the Carroll rearrangement of b-keto esters of tertiary allylic alcohols.

- Wikipedia. (n.d.). Dieckmann condensation.

- Fiveable. (n.d.). Rainer Ludwig Claisen Definition.

- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.

- NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.

- International Journal of Applied Research. (2018, February 21). New approach of the synthesis of β-ketoesters.

- CORA. (2021, July 2). Recent advances in the transesterification of β-keto esters.

- YouTube. (2021, June 26). Carroll Rearrangement Full Detailed Reaction Mechanism....

- University of Calgary. (n.d.). Ch21: Acetoacetic esters.

- University of Calgary. (n.d.). Chapter 21: Ester Enolates.

- UBC Library Open Collections. (2010, March 15). New synthetic methods using β-keto esters and some useful applications in natural products syntheses.

- RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters.

- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity....

- Encyclopedia.com. (n.d.). Johannes Wislicenus.

- YouTube. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation.

- Study.com. (n.d.). Acetoacetic Ester Synthesis Explained.

- OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis.

- ResearchGate. (n.d.). Examples of products synthesized via the transesterification of β-keto esters.

- Wikipedia. (n.d.). Johannes Wislicenus.

- ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.

- NIH. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.

- Wikisource. (2021, July 27). 1911 Encyclopædia Britannica/Wislicenus, Johannes.

- ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Johannes Wislicenus Facts for Kids [kids.kiddle.co]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Johannes Wislicenus - Wikipedia [en.wikipedia.org]

- 6. 1911 Encyclopædia Britannica/Wislicenus, Johannes - Wikisource, the free online library [en.wikisource.org]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Rainer_Ludwig_Claisen [chemeurope.com]

- 10. Rainer Ludwig Claisen - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 17. grokipedia.com [grokipedia.com]

- 18. scienceinfo.com [scienceinfo.com]

- 19. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 23. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 24. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 25. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. Carroll rearrangement - Wikipedia [en.wikipedia.org]

- 28. youtube.com [youtube.com]

- 29. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 31. DSpace [cora.ucc.ie]

- 32. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. allresearchjournal.com [allresearchjournal.com]

- 35. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Therapeutic Potential of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Abstract

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is a small molecule with a chemical structure suggestive of potential biological activity. However, a review of current scientific literature reveals a notable absence of studies investigating its therapeutic applications. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step framework for the systematic evaluation of this compound's therapeutic potential. By integrating computational prediction with established in vitro screening methodologies, this document outlines a logical and scientifically rigorous pathway from initial characterization to the elucidation of potential mechanisms of action. The protocols and workflows herein are designed to be self-validating, ensuring that any generated data is robust and reproducible. This guide serves as a foundational roadmap for unlocking the potential of this compound in drug discovery.

Introduction and Current Landscape

The quest for novel therapeutic agents is a cornerstone of biomedical research. Small molecules, due to their potential for oral bioavailability and ability to modulate protein function, remain a primary focus of these efforts.[1] this compound (CAS 32066-29-8) presents an intriguing, yet unexplored, chemical scaffold.[2] Its structure, featuring a phenol group and a β-keto ester moiety, is reminiscent of compounds with known antioxidant, anti-inflammatory, and other biological activities.

Despite its commercial availability for research purposes, there is a significant gap in the literature regarding its pharmacological properties. This guide, therefore, takes a proactive and predictive stance. It is structured not as a review of existing data, but as a forward-looking proposal for a comprehensive research program. The core philosophy is to leverage cost-effective in silico methods to generate testable hypotheses, which are then systematically validated through a tiered approach of in vitro assays.[3] This strategy is designed to maximize the efficiency of the research process, ensuring that resources are directed towards the most promising therapeutic avenues.

Physicochemical Characterization and Synthesis

A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties and the establishment of a reliable synthetic route.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experiments and for later-stage formulation development.

| Property | Value | Source |

| CAS Number | 32066-29-8 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Appearance | White to off-white or yellow-brown crystalline solid | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Proposed Synthesis Route

While various suppliers offer this compound, an in-house synthesis method ensures a consistent and scalable supply for research. A plausible synthetic route can be adapted from established methods for similar compounds. One such approach involves the Claisen condensation of a substituted acetophenone with a dialkyl carbonate.

Hypothetical Protocol for Synthesis:

-

Preparation of Reactants: To a solution of sodium methoxide in anhydrous methanol, add 4-hydroxyacetophenone.

-

Condensation Reaction: Add dimethyl carbonate to the solution and reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified and extracted with an organic solvent like ethyl acetate.

-

Isolation: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.

In Silico Prediction of Bioactivity: A Hypothesis-Driven Approach

Before embarking on extensive and resource-intensive wet-lab experiments, computational tools can provide valuable insights into the likely pharmacological profile of a compound.[3] This in silico phase is designed to generate specific, testable hypotheses about the therapeutic potential of this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The objective of ADMET prediction is to assess the "drug-likeness" of a molecule.[4] A compound with poor ADMET properties is unlikely to be a successful drug, regardless of its biological activity.

Experimental Protocol for ADMET Prediction:

-

Structure Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

-

Prediction Server Submission: Utilize a web-based prediction server such as SwissADME or pkCSM.

-

Data Analysis: Analyze the output, paying close attention to parameters like Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity flags.

Table 2: Hypothetical ADMET Profile of this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 194.18 | Favorable (Lipinski's Rule) |

| LogP | 1.5 | Favorable (Lipinski's Rule) |

| H-bond Donors | 1 | Favorable (Lipinski's Rule) |

| H-bond Acceptors | 4 | Favorable (Lipinski's Rule) |

| GI Absorption | High | Good oral bioavailability predicted |

| BBB Permeant | No | Unlikely to have CNS side effects |

| Hepatotoxicity | Low risk | Favorable safety profile |

Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This can be used to predict the binding of our compound to known therapeutic targets.

Experimental Protocol for Molecular Docking:

-

Target Selection: Based on the compound's structural features (e.g., the phenol group, which is common in anti-inflammatory and antioxidant compounds), select a panel of potential protein targets. Examples include Cyclooxygenase-2 (COX-2) for inflammation, and Keap1 for antioxidant pathways.

-

Receptor and Ligand Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the structure of this compound, ensuring correct protonation states and minimizing its energy.[3]

-

Docking Simulation: Use software such as AutoDock or Glide to perform the docking calculations.

-

Analysis of Results: Analyze the docking scores and binding poses to predict the strength and nature of the interaction.

Caption: A typical molecular docking experimental workflow.

In Vitro Screening for Therapeutic Potential

The hypotheses generated from in silico studies must be validated through rigorous in vitro experimentation. The following assays provide a robust framework for screening the antioxidant, anti-inflammatory, and cytotoxic (anticancer) potential of this compound.

Antioxidant Activity Assays

Oxidative stress is implicated in a wide range of diseases, making antioxidant capacity a key therapeutic property.[6]

Protocol 1: DPPH Radical Scavenging Assay

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol). Also, prepare a working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

-

Reaction: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., Ascorbic Acid) and a blank.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[7]

Protocol 2: ABTS Radical Cation Decolorization Assay

-

Radical Generation: Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction: In a 96-well plate, add various concentrations of the test compound to the ABTS radical solution.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Table 3: Hypothetical Antioxidant Activity Data

| Assay | Test Compound IC₅₀ (µM) | Positive Control (Ascorbic Acid) IC₅₀ (µM) |

| DPPH | 50.2 | 25.8 |

| ABTS | 35.7 | 18.4 |

Anti-inflammatory Activity Assays

Chronic inflammation is a key driver of many diseases.[8] Screening for anti-inflammatory activity is therefore a critical step.

Protocol: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculation: Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value.[9]

Cytotoxicity Assays for Anticancer Potential

Cytotoxicity assays are fundamental in cancer research to identify compounds that can kill cancer cells.[10]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at approximately 570 nm.

-

IC₅₀ Determination: Calculate the percentage of cell viability and determine the IC₅₀ value for each cell line.[11][12]

Caption: A streamlined workflow for in vitro screening.

Elucidation of Mechanism of Action

Should the initial screening reveal promising activity in a particular area, the next logical step is to investigate the underlying mechanism of action. This involves identifying the specific cellular pathways and molecular targets that the compound modulates.

Investigating Signaling Pathway Modulation

Many diseases are driven by dysregulated cellular signaling.[13] Small molecules can exert their therapeutic effects by modulating these pathways.[14]

Hypothetical Scenario: Investigating Anti-inflammatory Mechanism

If this compound shows potent inhibition of NO production, it is plausible that it interferes with the NF-κB signaling pathway, a master regulator of inflammation.

Experimental Approach:

-

Western Blot Analysis: Treat LPS-stimulated RAW 264.7 cells with the compound and analyze cell lysates by Western blot to assess the phosphorylation status of key NF-κB pathway proteins like IκBα and p65. A decrease in phosphorylation would suggest inhibition of the pathway.

-

Reporter Gene Assay: Use a cell line containing an NF-κB luciferase reporter construct. Inhibition of luciferase activity in the presence of the compound would provide further evidence of NF-κB pathway modulation.

Caption: Potential inhibitory action on the NF-κB signaling pathway.

Conclusion

This compound represents a currently unexplored area of chemical biology. While devoid of existing therapeutic data, its structure holds promise. The integrated, multi-step approach outlined in this technical guide provides a scientifically rigorous and resource-efficient framework for its systematic evaluation. By commencing with in silico predictions to formulate clear, testable hypotheses, and progressing through a logical sequence of in vitro assays, researchers can effectively probe its potential as an antioxidant, anti-inflammatory, or anticancer agent. This roadmap is intended to catalyze the investigation of this compound, potentially uncovering a novel lead compound for future drug development.

References

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchG

- Cytotoxicity Assays | Life Science Applic

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.

- Screening models for inflamm

- Cytotoxicity Assays | Thermo Fisher Scientific - US.

- Application Notes and Protocols for Antioxidant Studies of Novel Compounds - Benchchem.

- Novel Techniques and other In Vitro Assay for Evalu

- In Vitro Cytotoxicity Assay - Alfa Cytology.

- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central.

- Screening Methods for Antiinflamm

- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI.

- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchG

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Methyl 3-(4-hydroxyphenyl)

- Synthesis of Methyl 3-(4-Hydroxyphenyl)

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC.

- A Comparative Guide to the Synthesis of Methyl 3-Hydroxypropano

- Modulating the wnt signaling p

- Chemical probe - Wikipedia.

- methyl 3-(4-hydroxyphenyl)

- Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem.

- Methyl 3-(4-hydroxyphenyl)

- 32066-29-8|Methyl 3-(4-hydroxyphenyl)

- methyl 3-(4-methylphenyl)-3-oxopropanoate - 22027-51-6, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- Small molecule signaling, regulation, and potential applications in cellular therapeutics - PMC - PubMed Central.

- Techniques for Studying Decoding of Single Cell Dynamics - Frontiers.

- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Methyl 3-(4-hydroxyphenyl)

- How do we study signaling p

- In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC - NIH.

- A Comprehensive In Silico Exploration of Pharmacological Properties, Bioactivities, Molecular Docking, and Anticancer Potential of Vieloplain F from Xylopia vielana Targeting B-Raf Kinase - MDPI.

- In Silico Prediction of 4-(2-Fluorophenyl)-2-methylthiazole Bioactivity: A Technical Guide - Benchchem.

- In Silico Prediction of 3'-O-Methylbatatasin III Activity: A Technical Guide - Benchchem.

- Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Deriv

Sources

- 1. Chemical probe - Wikipedia [en.wikipedia.org]

- 2. 32066-29-8|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. opentrons.com [opentrons.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule signaling, regulation, and potential applications in cellular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate: A Strategic Building Block in Modern Organic Synthesis

Abstract

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, a highly functionalized aromatic β-ketoester, has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique structural amalgamation of a phenol, a ketone, and an ester moiety within a compact framework renders it an exceptionally versatile precursor for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and application of this pivotal building block, with a particular focus on its utility in the synthesis of pharmacologically significant heterocyclic scaffolds such as chromones, coumarins, and flavonoids. Through a detailed examination of reaction mechanisms, optimization of experimental conditions, and presentation of validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the synthetic potential of this compound.

Introduction: Unveiling a Privileged Scaffold

At the heart of numerous natural products and pharmaceutical agents lies a core of heterocyclic and aromatic structures. The efficient and strategic synthesis of these scaffolds is a paramount objective in medicinal chemistry and drug discovery. This compound (also known as methyl (4-hydroxybenzoyl)acetate) presents itself as a privileged starting material due to its inherent reactivity, which can be selectively manipulated to forge intricate molecular frameworks. The interplay between the acidic phenolic hydroxyl group, the electrophilic keto and ester carbonyls, and the nucleophilic α-carbon provides a rich tapestry of chemical transformations. This guide will navigate through the key synthetic routes employing this versatile building block, elucidating the underlying principles that govern its reactivity and showcasing its power in the synthesis of high-value compounds.

Synthesis of this compound

The efficient preparation of the title compound is a critical first step for its widespread application. While various methods can be envisaged, a common and reliable approach involves the Claisen condensation of a suitably protected 4-hydroxyacetophenone with a carbonate source, followed by esterification.

Illustrative Synthetic Protocol

A plausible synthetic route, adapted from general procedures for β-ketoester synthesis, is outlined below. This protocol serves as a foundational template that can be optimized for specific laboratory conditions.

Step 1: Protection of the Phenolic Hydroxyl Group The acidic proton of the 4-hydroxyphenyl group can interfere with the basic conditions of the Claisen condensation. Therefore, protection is often a necessary prerequisite.

Step 2: Claisen Condensation The protected 4-hydroxyacetophenone is then subjected to a Claisen condensation with a suitable C1 electrophile, such as dimethyl carbonate, in the presence of a strong base like sodium hydride.

Step 3: Deprotection and Esterification Following the condensation, the protecting group is removed under appropriate conditions to reveal the free phenolic hydroxyl group, yielding the target molecule, this compound.

Applications in Heterocyclic Synthesis: A Gateway to Bioactive Molecules

The true synthetic utility of this compound is most profoundly demonstrated in its application as a precursor to a variety of heterocyclic systems, many of which form the core of biologically active compounds.

The Synthesis of Chromones: Accessing a Key Pharmacophore

Chromones (4H-chromen-4-ones) are a class of benzopyranones that are widely distributed in nature and exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The reaction of phenols with β-ketoesters is a classical and effective method for chromone synthesis.

The Simonis condensation provides a direct pathway to chromones from phenols and β-ketoesters in the presence of a strong acid catalyst, typically phosphorus pentoxide (P₂O₅).[3] The reaction proceeds through an initial esterification of the phenol with the β-ketoester, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Simonis Condensation for Chromone Synthesis [3]

-

To a stirred mixture of this compound and an equimolar amount of a phenol, add phosphorus pentoxide portion-wise at room temperature.

-

Heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and stir until the excess P₂O₅ is hydrolyzed.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the desired chromone.

Causality in Experimental Choices: The use of a strong dehydrating agent like P₂O₅ is crucial to drive the equilibrium towards the cyclized product. The initial esterification is followed by an intramolecular Friedel-Crafts type acylation, which is facilitated by the acidic conditions.

Diagram: The Simonis Condensation Pathway

Sources

A Technical Guide to the Preliminary Biological Activity Screening of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Executive Summary

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is a β-keto ester featuring a phenolic moiety, a structural combination that suggests a rich potential for diverse biological activities. The 4-hydroxyphenyl group is a well-established pharmacophore responsible for antioxidant and radical-scavenging effects, while the β-keto ester functionality provides a versatile scaffold for interacting with various biological targets. This guide presents a structured, multi-tiered strategy for the preliminary in vitro and introductory in vivo screening of this compound. As a Senior Application Scientist, the rationale behind each experimental choice is detailed, emphasizing a logical progression from broad, high-throughput assays to more specific cell-based models. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and interpretable data for researchers in drug discovery and development.

Introduction: The Scientific Rationale

The process of identifying a lead compound from a novel chemical entity is a systematic journey of exclusion and confirmation. For this compound, the chemical architecture itself provides a hypothesis-driven basis for screening.

-

The Phenolic Core: The 4-hydroxyphenyl group is structurally analogous to tyrosine and is a key feature in many natural products known for their potent antioxidant properties.[1][2] The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, a mechanism central to mitigating oxidative stress, which is implicated in inflammation, cancer, and neurodegenerative diseases.[3]

-

The β-Keto Ester Moiety: This functional group arrangement is a versatile scaffold in medicinal chemistry. It can participate in hydrogen bonding and may act as a metal chelator, another pathway for antioxidant activity. Furthermore, keto-esters have been explored as precursors or active compounds in antimicrobial and anticancer research.[4]

This structural analysis dictates a primary screening cascade targeting four key areas of immense therapeutic interest: antioxidant, anticancer, anti-inflammatory, and antimicrobial activities.

Physicochemical Characterization

Before commencing any biological evaluation, a thorough understanding of the compound's fundamental properties is essential for accurate sample preparation and dose calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [5] |

| Molecular Weight | 194.18 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| CAS Number | 32963-55-8 | - |

| Appearance | White to off-white solid | Assumed |

| Melting Point | 93-95 °C | [5] |

| Solubility | Soluble in DMSO, Methanol, Chloroform | [7] |

Note: The molecular formula and weight for the specified 3-oxo variant were calculated, as search results frequently referenced the propionate (saturated chain) version. The CAS number is for the 3-oxo variant.

General Experimental Preparations: Ensuring Reproducibility

The integrity of all subsequent data relies on correct compound handling and preparation.

Protocol: Preparation of Stock Solution

-

Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.

-

Solubilization: Dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 20 mM). The use of DMSO is standard for solubilizing organic compounds for cell-based assays.

-

Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or buffer. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.

In Vitro Screening Cascade: A Multi-Faceted Approach

The proposed cascade begins with simple, cell-free chemical assays and progresses to more complex cell-based models. This tiered approach is cost-effective and allows for early go/no-go decisions.

Antioxidant Activity Assessment

The primary hypothesis is that the phenolic group will confer significant antioxidant capacity. This can be rapidly tested using colorimetric assays that measure radical scavenging.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of color change is proportional to the scavenging activity.[8]

-

Methodology:

-

Prepare a 60 µM solution of DPPH in methanol.[9]

-

In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-200 µg/mL) prepared in methanol.

-

Add 100 µL of the DPPH solution to each well.

-

Use Ascorbic acid or Trolox as a positive control and methanol as a blank.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.[9]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: ABTS is oxidized using potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical cation, causing decolorization, which is measured spectrophotometrically.[9] This assay is applicable to both hydrophilic and lipophilic compounds.

-

Methodology:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.

-